2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)
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Overview
Description
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine–hydrogen chloride (1/1) is a chemical compound known for its applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound is structurally related to other dibenzo[b,f][1,4]thiazepine derivatives, which are known for their neuroleptic properties .
Preparation Methods
The synthesis of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with thiophenol and sodium hydroxide in isopropanol (IPA).
Reduction: The intermediate product is then reduced using iron powder and ammonium chloride in water.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dibenzo[b,f][1,4]thiazepine derivatives.
Biology: The compound is studied for its interactions with biological targets, particularly neurotransmitter receptors.
Medicine: It is a key intermediate in the synthesis of antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at multiple receptor sites, including dopamine and serotonin receptors. This antagonistic activity helps in modulating neurotransmitter levels, thereby exerting its antipsychotic effects .
Comparison with Similar Compounds
2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine is structurally similar to other compounds like:
Clozapine: Another dibenzo[b,f][1,4]thiazepine derivative used as an antipsychotic drug.
Quetiapine: A widely used antipsychotic that shares a similar core structure but differs in its side chains and functional groups
The uniqueness of 2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .
Properties
CAS No. |
4956-31-4 |
---|---|
Molecular Formula |
C18H19Cl2N3S |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;hydrochloride |
InChI |
InChI=1S/C18H18ClN3S.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H |
InChI Key |
HBBGEMOWBPOXIL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origin of Product |
United States |
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